Bis(5-bromo-2-pyridinyl)methanone
Overview
Description
Bis(5-bromo-2-pyridinyl)methanone: is an organic compound with the molecular formula C₁₁H₆Br₂N₂O It is characterized by the presence of two bromine atoms attached to pyridine rings, which are connected through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-bromo-2-pyridinyl)methanone typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bis(5-bromo-2-pyridinyl)methanone can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyridine rings.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Reactants in the Suzuki–Miyaura coupling.
Nucleophiles: For substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: Bis(5-bromo-2-pyridinyl)methanone is used as a building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and agrochemicals .
Biology and Medicine: Research has shown that derivatives of this compound exhibit antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and catalysts, contributing to the development of new technologies and products .
Mechanism of Action
The mechanism by which Bis(5-bromo-2-pyridinyl)methanone exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of bromine atoms and the methanone group allows it to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. These interactions can influence biological pathways and processes, leading to its observed antimicrobial and antifungal activities.
Comparison with Similar Compounds
- Bis(5-chloro-2-pyridinyl)methanone
- Bis(5-fluoro-2-pyridinyl)methanone
- Bis(5-iodo-2-pyridinyl)methanone
Uniqueness: Bis(5-bromo-2-pyridinyl)methanone is unique due to the specific positioning of bromine atoms on the pyridine rings, which influences its reactivity and the types of reactions it can undergo. Compared to its chloro, fluoro, and iodo analogs, the bromine atoms provide a balance of reactivity and stability, making it particularly useful in various synthetic applications .
Properties
IUPAC Name |
bis(5-bromopyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Br2N2O/c12-7-1-3-9(14-5-7)11(16)10-4-2-8(13)6-15-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJXZGQQYXFQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464916 | |
Record name | BIS(5-BROMO-2-PYRIDINYL)METHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656828-00-1 | |
Record name | BIS(5-BROMO-2-PYRIDINYL)METHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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